![molecular formula C14H19NO3 B8306085 tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in the synthesis of peptides and other complex molecules. The molecular targets and pathways involved include the formation of stable carbamate linkages that protect the amine functionality during subsequent synthetic steps .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the phenyl ring and the oxopropyl group, which provide additional sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and polymer chemistry .
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8-10H,5,7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
SGPBAELPDYEPAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8306016.png)
![1-[4-(4-Aminobutoxy)phenyl]ethanone](/img/structure/B8306023.png)
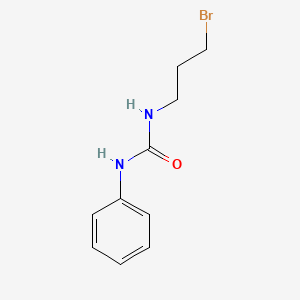
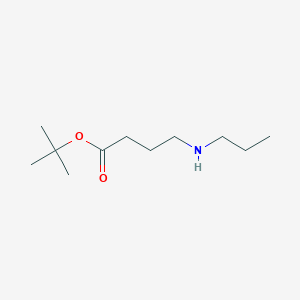
![5-[2-(Methylthio)ethoxy]pyrazin-2-amine](/img/structure/B8306046.png)
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)
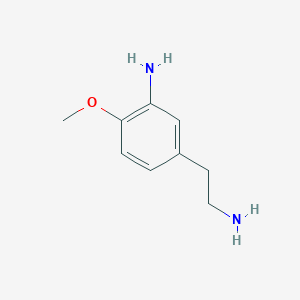
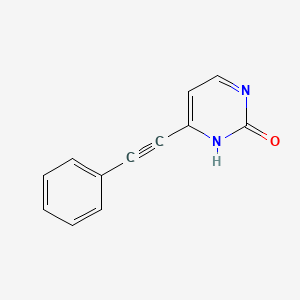
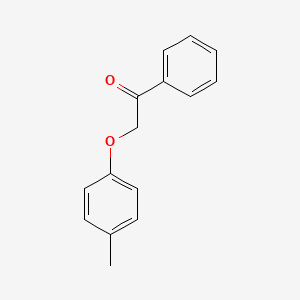

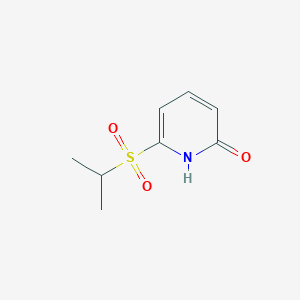

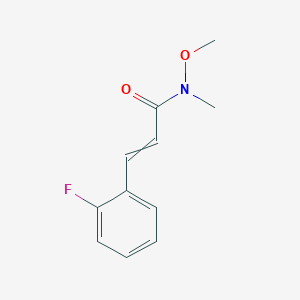
![[2-(2-Chloro-benzyloxy)-ethyl]-(trans-4-methyl-cyclohexyl)-amine](/img/structure/B8306119.png)
